molecular formula C6H13O9P B12076471 D-Fructose 1-phosphate

D-Fructose 1-phosphate

Cat. No.: B12076471
M. Wt: 260.14 g/mol
InChI Key: ZKLLSNQJRLJIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Fructose 1-phosphate is a key monosaccharide phosphate and crucial intermediate in the fructose metabolism pathway, known as fructolysis . In the liver, kidney, and intestine, fructose is rapidly phosphorylated by the enzyme fructokinase to form Fructose 1-phosphate . This reaction is the initial and rate-limiting step in a metabolic pathway that bypasses the major regulatory checkpoint of glycolysis, allowing for rapid metabolism . The primary fate of Fructose 1-phosphate is cleavage by the enzyme aldolase B into the trioses dihydroxyacetone phosphate (DHAP) and glyceraldehyde . These products are then converted to intermediates that feed directly into glycolysis, gluconeogenesis, or lipid synthesis . Due to this central role, this compound is an essential tool for researching carbohydrate metabolism, energy production, and hepatic metabolic processes. Its research value is particularly significant in the study of Hereditary Fructose Intolerance (HFI), an autosomal recessive disorder caused by a deficiency in aldolase B . In HFI, the accumulation of Fructose 1-phosphate in the liver and kidneys leads to toxic effects, including ATP depletion, inhibition of glycogenolysis and gluconeogenesis, and subsequent hypoglycemia . Researchers use this compound to model and investigate the biochemical mechanisms underlying this condition and related metabolic imbalances. This product is offered for research applications only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

(3,4,5,6-tetrahydroxy-2-oxohexyl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLLSNQJRLJIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O9P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864651
Record name 1-O-Phosphonohex-2-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15978-08-2
Record name D-Fructose, 1-(dihydrogen phosphate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-fructose 1-(dihydrogen phosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.451
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Aldolase-Catalyzed Condensation

The most widely documented method for synthesizing F1P involves aldolase-mediated condensation of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde. This approach leverages the reversibility of the aldolase reaction, typically associated with fructose 1,6-bisphosphate cleavage. Rabbit muscle aldolase (RMA) is frequently employed due to its high specificity and commercial availability.

In a typical protocol, DHAP is enzymatically generated from 13C-labeled pyruvate or L-alanine using glycolytic enzymes such as lactate dehydrogenase and triose kinase. The reaction mixture is incubated with RMA and D-glyceraldehyde at pH 7.4–7.6, yielding F1P with a reported efficiency of 70–85% under optimized conditions. Isotopic labeling at specific carbon positions (e.g., 13C at C1 or C2) is achievable by selecting appropriately labeled precursors, enabling applications in NMR-based metabolic studies.

Table 1: Reaction Conditions for Aldolase-Catalyzed F1P Synthesis

ParameterOptimal Value
pH7.4–7.6
Temperature25–30°C
Enzyme Concentration0.5–1.0 U/mg protein
Incubation Time60–90 minutes

Fructokinase-Mediated Phosphorylation

Hepatic fructokinase phosphorylates fructose at the 1-position using ATP as a phosphate donor. While this pathway is central to endogenous F1P production, its in vitro application requires purified fructokinase, which is less commonly available commercially. Sigma-Aldrich’s hexokinase-based kits (e.g., K-FRUGL) can be adapted for F1P synthesis by substituting hexokinase with fructokinase, though this modification necessitates stringent ATP and Mg²⁺ concentration control to avoid off-target phosphorylation at the 6-position.

Chemo-Enzymatic Approaches

FSA A165G Mutant Enzyme

The fructose-6-phosphate aldolase variant FSA A165G has been engineered to accept non-phosphorylated substrates, enabling one-pot synthesis of phosphorylated sugars. While initially designed for fructose-6-phosphate, this mutant demonstrates promiscuity toward glyceraldehyde-3-phosphate, forming F1P when combined with DHAP in Tris-KCl buffer (pH 7.5). The method’s advantage lies in its compatibility with high substrate concentrations (up to 300 mM DHA), though yields remain lower (~50%) compared to aldolase-based approaches.

Isotopic Labeling Techniques

Preparation of 13C- or 14C-labeled F1P is critical for tracer studies. Using 13C-enriched pyruvate as a precursor, multi-enzyme cascades generate labeled DHAP, which is condensed with unlabeled glyceraldehyde via RMA. This method produces millimole quantities of F1P with 95–98% isotopic purity, as validated by mass spectrometry.

Analytical Validation of F1P

Spectrophotometric Assays

Megazyme’s enzymatic assay kit (K-FRUGL) quantifies F1P indirectly by coupling its conversion to glucose-6-phosphate (G6P) via phosphoglucose isomerase (PGI). The subsequent oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH) generates NADPH, measured at 340 nm. The concentration is calculated using the extinction coefficient of NADPH (ε = 6300 L·mol⁻¹·cm⁻¹):

c=0.6692×ΔA3400.1×1.0[g/L]c = \frac{0.6692 \times \Delta A_{340}}{0.1 \times 1.0} \quad \text{[g/L]}

Table 2: Calibration Parameters for F1P Quantification

ParameterValue
Linear Range4–80 μg/cuvette
Minimum ΔA0.100
Dilution Factor (F)1–1000

Chromatographic Methods

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) resolves F1P from isomeric contaminants like fructose-6-phosphate. Mobile phases typically include 100 mM NaOH with 50 mM sodium acetate gradients, achieving baseline separation within 15 minutes.

Challenges and Optimization Strategies

Byproduct Inhibition

Accumulation of DHAP or glyceraldehyde-3-phosphate inhibits aldolase activity, reducing yields. Sequential enzyme addition and ATP-regeneration systems (e.g., creatine phosphate/creatine kinase) mitigate this by maintaining low free phosphate levels.

Scalability Limitations

Large-scale F1P production is constrained by enzyme costs and substrate solubility. Immobilized aldolase reactors improve reusability, with silicone-coated magnetic nanoparticles retaining >80% activity after 10 cycles .

Chemical Reactions Analysis

Types of Reactions: L-Sorbose-1-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various keto sugars, sugar alcohols, and substituted sugar derivatives .

Scientific Research Applications

Biochemical Role and Metabolic Pathways

D-Fructose 1-phosphate plays a crucial role in carbohydrate metabolism. It is primarily generated from D-fructose by the action of ketohexokinase, facilitating its entry into glycolysis. This compound is involved in several metabolic processes:

  • Glycogen Synthesis : this compound activates glycogen synthase, promoting glycogen storage in the liver. Studies have shown that its accumulation enhances the enzymatic activity of glycogen synthase in the presence of glucose 6-phosphate, thus facilitating glycogen synthesis .
  • Regulation of Glucokinase : In pancreatic islets, this compound enhances glucokinase activity by 20-30%, which is vital for glucose metabolism and insulin regulation . This regulatory mechanism highlights its potential role in diabetes management.

Applications in Metabolic Engineering

Recent advancements in metabolic engineering have harnessed this compound for biotechnological applications:

  • Production of Low-Calorie Sweeteners : Research has focused on converting D-fructose to D-allulose through engineered pathways in Escherichia coli. This process utilizes this compound as a precursor, showcasing its utility in creating low-calorie sweeteners with potential market applications .
  • Fructose Phosphotransferase System : Studies on Staphylococcus aureus have revealed a fructose phosphotransferase system where this compound acts as an inducer for specific gene expression related to fructose metabolism. This finding suggests potential applications in developing bacterial strains for industrial bioprocesses .

Clinical Implications

This compound's physiological effects extend into clinical research:

  • Fructose Intolerance : In humans, abnormalities in fructose metabolism can lead to hereditary fructose intolerance, characterized by hypoglycemia due to inhibited glycogenolysis. Understanding the role of this compound can aid in developing therapeutic strategies for managing this condition .
  • Metabolic Disorders : The compound's influence on insulin sensitivity and glucose uptake positions it as a target for research into treatments for metabolic disorders like type 2 diabetes .

Food Science Applications

In food science, this compound has been investigated for its potential benefits:

  • Sweetness Enhancement : As a derivative of fructose, it may be used to enhance sweetness profiles in food products without contributing to caloric intake. This application is particularly relevant given the growing demand for healthier sweetening alternatives.
  • Dental Health : Research into xylitol and its derivatives indicates that compounds like this compound could play roles in preventing dental caries by inhibiting harmful bacteria while promoting beneficial oral microbiota .

Case Studies

StudyFocusFindings
Li et al. (2022)Metabolic EngineeringDeveloped a pathway for producing D-allulose from D-fructose via phosphorylation-dephosphorylation in E. coli .
Regulation of GlucokinaseClinical ResearchDemonstrated that this compound increases glucokinase activity, impacting insulin regulation .
Fructose Metabolism in BacteriaMicrobiologyIdentified the role of this compound as an inducer of fructose-related gene expression in Staphylococcus aureus .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

D-Fructose 6-Phosphate (F6P)

Structural Differences : F6P is phosphorylated at the 6-position, altering its metabolic roles compared to F1P.

  • Metabolic Pathways :
    • F6P is a glycolytic intermediate, directly converted to F1,6P by phosphofructokinase ().
    • F1P, in contrast, is primarily involved in bacterial fructose catabolism ().
  • Enzyme Specificity :
    • Pseudomonas fluorescens mannitol 2-dehydrogenase (pfMDH) is inactive with F6P and F1P, highlighting structural constraints in substrate recognition ().
  • Regulatory Roles :
    • F6P enhances inhibition of glucokinase by a regulatory protein, while F1P antagonizes this effect ().

Table 1: Key Differences Between F1P and F6P

Property D-Fructose 1-Phosphate (F1P) D-Fructose 6-Phosphate (F6P)
Phosphorylation Site 1-position 6-position
Primary Metabolic Role Bacterial fructose metabolism Glycolysis, gluconeogenesis
Regulatory Effect Relieves glucokinase inhibition Enhances glucokinase inhibition
Enzyme Activation K⁺, Rb⁺, NH₄⁺ () Mg²⁺-dependent (general)

D-Fructose 1,6-Bisphosphate (F1,6P)

Structural and Functional Context :

  • F1,6P is a bisphosphorylated derivative (1- and 6-positions) and a critical glycolytic intermediate.
  • Biosynthesis :
    • F1P kinase converts F1P to F1,6P in A. aerogenes ().
    • In contrast, F6P is phosphorylated to F1,6P via phosphofructokinase in glycolysis ().
  • Metabolic Significance :
    • F1,6P levels correlate with glycolytic flux, while F1P accumulation in mammalian liver under fructose loading impairs ATP synthesis ().

Other Hexose 1-Phosphates

D-Glucose 1-Phosphate (G1P)
  • Structural Comparison : Phosphorylation at the 1-position, like F1P, but in a glucose backbone.
  • Metabolic Role :
    • G1P is a glycogen metabolism intermediate, contrasting with F1P’s role in fructose catabolism ().
α-D-Galactose 1-Phosphate
  • Metabolic Context: Involved in galactose metabolism; accumulates in jujube mesocarp during ripening ().

Table 2: Substrate Specificity of Selected Enzymes for Hexose Phosphates

Enzyme Active Substrates Inactive Substrates Evidence
S. typhi cytidylyltransferase G1P, D-xylose 1-phosphate F1P, D-mannose 1-phosphate 7
P. fluorescens mannitol 2-dehydrogenase D-mannitol 1-phosphate F1P, F6P 10

Mannitol-Related Phosphates

  • D-Mannitol 1-Phosphate :
    • Converted to F6P by mannitol-1-phosphate 5-dehydrogenase ().
    • Aspergillus fumigatus enzymes exhibit random substrate binding for D-mannitol 1-phosphate but ordered binding for F6P ().
  • Regulation by Ions :
    • Na⁺ and Cs⁺ have minimal effects on F1P kinase, whereas K⁺ and NH₄⁺ are activators ().

Metabolic and Physiological Implications

  • F1P in Disease :
    • Accumulates in hepatocytes during fructose loading, leading to ATP depletion and IMP-mediated inhibition of aldolase ().
    • Contrasts with F6P, which decreases under caloric restriction, reducing glycolytic flux ().
  • Biotechnological Applications: F1P sodium salt (storage: −20°C) is used in biochemical assays, while F6P serves as a precursor for GDP-D-erythro-α-D-gluco-octose in antibiotic biosynthesis ().

Biological Activity

D-Fructose 1-phosphate (F1-P) is a crucial metabolite in carbohydrate metabolism, particularly in the context of fructose metabolism. This compound plays significant roles in various biological processes, including energy production, signaling pathways, and metabolic regulation. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is a hexose phosphate, which is formed from D-fructose through the action of the enzyme ketohexokinase (KHK). The general reaction can be summarized as follows:

D Fructose+ATPKHKD Fructose 1 phosphate+ADP\text{D Fructose}+\text{ATP}\xrightarrow{\text{KHK}}\text{D Fructose 1 phosphate}+\text{ADP}

Once formed, F1-P can be converted into dihydroxyacetone phosphate (DHAP) and glyceraldehyde through the action of fructose-bisphosphate aldolase (ALDOA) . This conversion links fructose metabolism to glycolysis and gluconeogenesis, highlighting its importance in energy production.

Biological Functions

1. Role in Glycolysis and Gluconeogenesis

Fructose 1-phosphate serves as an intermediate in glycolysis and gluconeogenesis. It is essential for the conversion of fructose to glucose, particularly under conditions where glucose levels are low. In patients with hereditary fructose intolerance (HFI), the inability to metabolize F1-P due to aldolase B deficiency leads to significant metabolic disturbances, including hypoglycemia and accumulation of toxic metabolites .

2. Signaling Molecule

Recent studies have indicated that F1-P acts as a signaling molecule that regulates nutrient absorption and lipid storage. It has been shown to stimulate insulin secretion from pancreatic beta cells, thereby playing a role in glucose homeostasis . Additionally, F1-P influences reproductive functions by modulating energy availability during gametogenesis .

Case Studies

Case Study 1: Hereditary Fructose Intolerance

In individuals with HFI, the accumulation of F1-P due to the lack of aldolase B leads to severe metabolic consequences. A study involving stable isotope infusion demonstrated that HFI patients have significantly lower rates of hepatic fructose conversion to glucose compared to healthy controls. The findings highlight the critical role of F1-P in normal metabolic pathways and its potential toxicity when not properly metabolized .

Case Study 2: Fructose and Cancer Metabolism

Research has suggested that elevated levels of fructose and its metabolites, including F1-P, may contribute to cancer progression. A study found that high-fructose diets in mice led to increased intestinal tumor growth. The mechanism involves F1-P's ability to modulate key metabolic pathways that support tumor cell proliferation under hypoxic conditions .

Enzymatic Reactions Involving this compound

The following table summarizes key enzymatic reactions involving this compound:

Enzyme Reaction Product(s)
Ketohexokinase (KHK)D-Fructose → this compoundThis compound
Fructose-bisphosphate aldolase AThis compound → DHAP + GlyceraldehydeDihydroxyacetone phosphate, Glyceraldehyde
Fructose-bisphosphate aldolase BThis compound → DHAP + GlyceraldehydeDihydroxyacetone phosphate, Glyceraldehyde
Fructose-bisphosphate aldolase CThis compound → DHAP + GlyceraldehydeDihydroxyacetone phosphate, Glyceraldehyde

Q & A

Q. What are the established methods for synthesizing D-fructose 1-phosphate (F1P) in laboratory settings?

F1P is typically synthesized via enzymatic or chemical phosphorylation. A common method involves reacting D-fructose with phosphoric acid under controlled pH and temperature, followed by purification via crystallization or precipitation. Enzymatic synthesis using ketohexokinase (EC 2.7.1.3) is also employed, where ATP transfers a phosphate group to fructose . Purity is verified using NMR, mass spectrometry, or enzymatic assays .

Q. How can researchers detect and quantify F1P in biological samples?

Quantitative analysis of F1P often involves coupled enzymatic assays. For example, ketohexokinase converts F1P to fructose, which is then measured via spectrophotometric detection of NADH oxidation in subsequent reactions (e.g., using fructose-1-phosphate aldolase and triose-phosphate isomerase). HPLC with refractive index or mass spectrometry detection is also used for high sensitivity .

Q. What is the role of F1P in central carbon metabolism?

F1P is a key intermediate in fructose metabolism. It is produced via ketohexokinase-mediated phosphorylation of fructose and enters pathways like glycolysis or gluconeogenesis. In the liver, F1P accumulation (e.g., in hereditary fructose intolerance) disrupts ATP synthesis and purine metabolism, highlighting its regulatory role .

Advanced Research Questions

Q. How do kinetic parameters of ketohexokinase (EC 2.7.1.3) vary across substrates, and what experimental designs optimize its activity studies?

Ketohexokinase exhibits broad substrate specificity, including fructose, sorbose, and tagatose. To compare kinetics, researchers use Michaelis-Menten assays with varying ATP and fructose concentrations, measuring ADP production via coupled luciferase assays or HPLC. Competitive inhibition studies (e.g., using fructose analogs) and pH-dependent activity profiling (pH 6.5–8.5) are critical to elucidate regulatory mechanisms .

Q. What conflicting data exist regarding F1P’s thermodynamic stability, and how can researchers reconcile these discrepancies?

Thermodynamic data for F1P vary across sources. For instance, Gibbs free energy (ΔG°') values for F1P hydrolysis differ between computational models and calorimetric measurements. Researchers should validate values using isothermal titration calorimetry (ITC) under physiological conditions (pH 7.4, 37°C) and cross-reference with enzyme-coupled equilibrium assays .

Q. How does F1P interact with multi-enzyme networks, such as glycogen synthesis or nucleotide-sugar biosynthesis?

F1P intersects with pathways like GDP-mannose biosynthesis, where it is converted to mannose-6-phosphate via isomerases (e.g., PMM1). In in vitro reconstitution studies, researchers monitor flux using isotopic labeling (e.g., ¹³C-fructose) coupled with LC-MS. Computational modeling (e.g., COPASI) helps predict network bottlenecks under varying F1P concentrations .

Q. What analytical challenges arise when distinguishing F1P from structurally similar phosphorylated sugars (e.g., fructose-6-phosphate) in metabolomic studies?

Co-elution in chromatographic methods (e.g., HILIC) and overlapping NMR signals complicate differentiation. Solutions include using ion-pairing reagents (e.g., tributylamine) in LC-MS or enzymatic digestion with fructose-6-phosphate-specific phosphatases followed by targeted MS/MS .

Methodological Considerations

Q. How should researchers design experiments to study F1P’s role in disease models, such as metabolic syndrome or rheumatoid arthritis?

In animal models, fructose-rich diets induce hepatic F1P accumulation. Researchers quantify F1P in tissue homogenates using enzymatic assays or LC-MS. For mechanistic studies, CRISPR-Cas9 knockout of ketohexokinase in cell lines (e.g., HepG2) clarifies F1P’s role in inflammation or insulin resistance .

Q. What protocols ensure reproducibility in F1P-related enzyme assays?

Key steps include:

  • Standardizing ATP and Mg²⁺ concentrations to avoid non-specific phosphorylation.
  • Pre-treating samples with phosphatase inhibitors (e.g., sodium fluoride) to prevent F1P degradation.
  • Validating assays with positive controls (e.g., commercial F1P) and negative controls (enzyme-free reactions) .

Data Contradiction Analysis

Q. Why do reported F1P concentrations in mammalian tissues vary across studies?

Discrepancies arise from differences in sample preparation (e.g., freeze-clamping vs. room-temperature extraction) and detection limits of assays. Metabolomic studies using rapid quenching (liquid nitrogen) and isotopically labeled internal standards improve accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.